molecular formula C22H16N6O2 B608325 KDU731 CAS No. 1610610-48-4

KDU731

Cat. No.: B608325
CAS No.: 1610610-48-4
M. Wt: 396.41
InChI Key: YTIYJNWWLQSAAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KDU731 involves the formation of the pyrazolopyridine core through a series of chemical reactions. The specific synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it generally involves the use of pyrazole and pyridine derivatives, followed by functional group modifications to achieve the desired pharmacological properties .

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed, but they likely involve scalable chemical synthesis techniques that ensure high purity and yield. These methods would typically include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

KDU731 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or reduce its biological activity. These derivatives are often tested for improved efficacy and safety profiles .

Scientific Research Applications

Mechanism of Action

KDU731 exerts its effects by inhibiting the enzymatic activity of phosphatidylinositol-4-OH kinase (PI4K). This inhibition disrupts the lipid kinase pathway, which is crucial for the survival and replication of Cryptosporidium parasites. By targeting PI4K, this compound effectively reduces the parasite’s ability to infect host cells and propagate, leading to a reduction in infection severity and duration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KDU731

This compound is unique in its high selectivity for PI4K and its potent inhibitory activity against Cryptosporidium species. It has shown a favorable safety profile and efficacy in preclinical studies, making it a promising candidate for further development as a therapeutic agent for cryptosporidiosis .

Properties

IUPAC Name

3-(4-carbamoylphenyl)-N-(5-cyanopyridin-2-yl)-N-methylpyrazolo[1,5-a]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2/c1-27(20-7-2-14(11-23)12-25-20)22(30)17-8-9-28-19(10-17)18(13-26-28)15-3-5-16(6-4-15)21(24)29/h2-10,12-13H,1H3,(H2,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIYJNWWLQSAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C#N)C(=O)C2=CC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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